N-(1-adamantyl)-N'-(1-adamantylcarbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-N'-(1-adamantylcarbonyl)thiourea is a compound that features the adamantane moiety, a highly symmetrical and rigid polycyclic cage structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N'-(1-adamantylcarbonyl)thiourea typically involves the functionalization of adamantane derivatives. One common method is the direct radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates. These intermediates exhibit unique stability and reactivity, allowing for the incorporation of diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale chemical reactions under controlled conditions. The synthesis of this compound may require specific catalysts and reaction conditions to ensure high yield and purity. The use of advanced techniques such as photochemical metal-catalyzed reactions and organocatalysis strategies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-N'-(1-adamantylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in a variety of substituted adamantane derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N'-(1-adamantylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, disrupting their normal function. This disruption can lead to various therapeutic effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-adamantyl)-N'-(1-adamantylcarbonyl)thiourea include:
Adamantane-1-carboxamide, N-(1-naphthyl)-: This compound features a similar adamantane core but with different functional groups attached.
1,3-Dehydroadamantane: A compound with a double-bonded adamantane structure, exhibiting high reactivity and potential for various applications.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
380343-33-9 |
---|---|
Molecular Formula |
C22H32N2OS |
Molecular Weight |
372.6g/mol |
IUPAC Name |
N-(1-adamantylcarbamothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H32N2OS/c25-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23-20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H2,23,24,25,26) |
InChI Key |
JZCNJJICVCQQMJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.